molecular formula C12H18N2O6 B14356736 3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium CAS No. 90137-31-8

3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium

Katalognummer: B14356736
CAS-Nummer: 90137-31-8
Molekulargewicht: 286.28 g/mol
InChI-Schlüssel: TYJWTGHTZRNIJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of dioxolane and oxadiazole rings, which contribute to its distinctive chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with appropriate reagents to form the desired oxadiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce simpler compounds with altered ring structures .

Wissenschaftliche Forschungsanwendungen

3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium is unique due to its combination of dioxolane and oxadiazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications and interactions that are not observed in simpler compounds.

Eigenschaften

CAS-Nummer

90137-31-8

Molekularformel

C12H18N2O6

Molekulargewicht

286.28 g/mol

IUPAC-Name

3,4-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C12H18N2O6/c1-11(2)16-5-7(18-11)9-10(14(15)20-13-9)8-6-17-12(3,4)19-8/h7-8H,5-6H2,1-4H3

InChI-Schlüssel

TYJWTGHTZRNIJE-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCC(O1)C2=NO[N+](=C2C3COC(O3)(C)C)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.